BenchChemオンラインストアへようこそ!

2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

Regioselective glycosylation N7-purine nucleosides Butyrylcholinesterase inhibitors

2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (CAS 137896-02-7) is a peracetylated purine nucleoside analog with molecular formula C₁₈H₂₀ClN₅O₈ and molecular weight 469.83 g/mol. It belongs to the class of 2-acetamido-6-chloropurine nucleosides, which are employed both as synthetic intermediates for guanosine-derived bioactive molecules and as scaffolds for developing cholinesterase inhibitors and antitumor agents.

Molecular Formula C₁₈H₂₀ClN₅O₈
Molecular Weight 469.83
CAS No. 137896-02-7
Cat. No. B1139853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
CAS137896-02-7
SynonymsN-[6-Chloro-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-yl]acetamide
Molecular FormulaC₁₈H₂₀ClN₅O₈
Molecular Weight469.83
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C18H20ClN5O8/c1-7(25)21-18-22-15(19)12-16(23-18)24(6-20-12)17-14(31-10(4)28)13(30-9(3)27)11(32-17)5-29-8(2)26/h6,11,13-14,17H,5H2,1-4H3,(H,21,22,23,25)/t11-,13-,14-,17-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (CAS 137896-02-7) – A Protected Purine Nucleoside Intermediate for Targeted Synthesis and Biological Screening


2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (CAS 137896-02-7) is a peracetylated purine nucleoside analog with molecular formula C₁₈H₂₀ClN₅O₈ and molecular weight 469.83 g/mol . It belongs to the class of 2-acetamido-6-chloropurine nucleosides, which are employed both as synthetic intermediates for guanosine-derived bioactive molecules and as scaffolds for developing cholinesterase inhibitors and antitumor agents [1][2]. The compound features a 2-acetamido group that serves as a protected amine (convertible to the guanine 2-amino group), a chlorine at C6 enabling nucleophilic aromatic substitution, and three acetyl protecting groups on the β-D-ribofuranosyl moiety that confer organic solubility and shelf stability while allowing selective deprotection under controlled conditions [3].

Why 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine Cannot Be Replaced by Unsubstituted 6-Chloropurine or 2-Amino-6-Chloropurine Nucleoside Analogs


The 2-acetamido substituent on CAS 137896-02-7 is not an inert structural feature—it directly governs regiochemical outcomes in glycosylation, biological target selectivity, and the scope of downstream synthetic functionalization. In head-to-head cholinesterase inhibition studies, the 2-acetamido-6-chloropurine scaffold produced distinct BChE vs. AChE selectivity profiles compared to the 6-chloropurine scaffold [1]. The 2-acetamido group enables regioselective N7-glycosylation with TMSOTf in acetonitrile at 65 °C, a transformation not accessible with 6-chloropurine alone, which predominantly yields N9-linked products [2]. Furthermore, unlike the 2-amino-6-chloropurine riboside triacetate (CAS 16321-99-6), the 2-acetamido analog serves as a direct precursor to N2-alkylguanosines via the Mitsunobu reaction—a synthetic route that avoids the high yield losses and long extraction times associated with the 2-amino-6-chloropurine pathway [3][4]. Substituting any of these analogs without adjusting for these structural determinants would predictably alter regioselectivity, biological activity, and synthetic utility.

Quantitative Differentiation Evidence: 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine vs. Closest Analogs


Regioselective N7-Glycosylation: 2-Acetamido-6-chloropurine Enables Exclusive N7 Access Not Achievable with 6-Chloropurine Alone

The 2-acetamido group on the purine scaffold enables regioselective N7-glycosylation—a transformation that is not accessible with unsubstituted 6-chloropurine, which overwhelmingly favors N9 alkylation. Marcelo et al. (2009) demonstrated that by tuning reaction conditions (TMSOTf, acetonitrile, 65 °C, 5 h), 2-acetamido-6-chloropurine can be coupled with 1-acetoxy bicyclic glycosyl donors or directly with methyl glucopyranoside to yield exclusively N7-linked nucleosides in 55–60% isolated yield, whereas 6-chloropurine under analogous conditions yields predominantly N9 regioisomers [1]. This N7 regioselectivity is structurally critical because the N7-linked 2-acetamidopurine nucleosides, but not their N9 counterparts, showed nanomolar BChE inhibition—one compound competing well with the clinical Alzheimer's drug rivastigmine [1].

Regioselective glycosylation N7-purine nucleosides Butyrylcholinesterase inhibitors

Butyrylcholinesterase Selectivity: 2-Acetamido-6-chloropurine Derivatives Achieve 340-Fold BChE/AChE Selectivity vs. 6-Chloropurine Analogs

In a systematic structure–activity study directly comparing the 2-acetamido-6-chloropurine scaffold with the 6-chloropurine scaffold linked to D-glucosyl, D-galactosyl, and D-mannosyl residues, Schwarz et al. (2014) demonstrated that the purine base structure (2-acetamido vs. unsubstituted) profoundly influences both inhibition potency and BChE/AChE selectivity. The N7-linked 2-acetamido-α-D-mannosylpurine emerged as the most promising competitive and selective BChE inhibitor, exhibiting a Ki of 50 nM against BChE and a selectivity factor of 340-fold for BChE over AChE [1]. By contrast, the corresponding 6-chloropurine-based analogs displayed markedly different selectivity profiles—the 2-acetamido group was specifically identified as a tunable element for steering selectivity toward BChE rather than AChE [1]. Some nucleosides in this series were far more potent than the clinically used cholinesterase inhibitor galantamine [1].

Cholinesterase inhibition Alzheimer's disease BChE selectivity

Antitumor Activity Benchmarking: 2-Acetamido-6-chloropurine Nucleosides Deliver GI50 Values Comparable to Cladribine Across Multiple Carcinoma Cell Lines

Schwarz et al. (2015) evaluated the antitumor potential of a series of purine nucleosides based on either a 6-chloropurine or a 2-acetamido-6-chloropurine scaffold linked to perbenzylated hexosyl residues against human melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma cell lines in a sulforhodamine B (SRB) assay. All compounds provided micromolar GI50 values of the same order of magnitude as the structurally related chemotherapeutic 2-chloro-2′-deoxyadenosine (cladribine) [1]. Crucially, the mannosyl N7-linked 2-acetamido-6-chloropurine derivative was identified as the most active compound in the series—more cytotoxic than the reference antitumor drugs betulinic acid and tamoxifen—and demonstrated both apoptosis induction and G2/M cell cycle arrest [1]. The 2-acetamido-6-chloropurine scaffold was explicitly required for the highest antitumor activity when combined with the N7-mannosyl configuration [1].

Antitumor nucleosides G2/M cell cycle arrest Apoptosis induction

Synthetic Intermediate for N2-Alkylguanosines: 2-Acetamido-6-chloropurine Derivative Enables Direct Mitsunobu Alkylation Unavailable via Alternative Routes

CAS 137896-02-7 (or its close structural congener) is the direct product obtained when peracetylated guanosine is treated with POCl₃—a transformation that simultaneously converts the 2-amino group to a 2-acetamido group and installs chlorine at C6 [1]. This 2-acetamido-6-chloro-9H-purine derivative then serves as the electrophilic partner in Mitsunobu condensations with primary or secondary alcohols, enabling efficient synthesis of N2-alkylguanosines upon subsequent treatment with mercaptoethanol/sodium methoxide [1][2]. The alternative route proceeding via 2-amino-6-chloropurine (CAS 10310-21-1) is documented to suffer from high yield losses and long extraction times, as confirmed in patent literature [3]. The 2-acetamido protecting group thus performs a dual function: it activates the purine for N2-alkylation while remaining stable during Mitsunobu conditions, yet is cleanly removable under thiolate/methoxide conditions to unmask the guanine base [2].

N2-alkylguanosine synthesis Mitsunobu reaction Protected purine intermediates

N9/N7 Regioisomer Distribution in Glycosylation: 2-Acetamido-6-chloropurine Delivers a Tunable N9:N7 Ratio Dependent on Sugar Donor, Unlike Uracil Which Gives Only N1 Products

In the synthesis of azido nucleoside phosphoramidates, Xavier et al. (2017) reported that N-glycosylation of silylated 2-acetamido-6-chloropurine with 5′/6′-azido-1,2-di-O-acetyl glycosyl donors produced distinct N9:N7 regioisomer ratios depending on the sugar donor structure. With a pyranosyl donor, N9- and N7-linked nucleosides were obtained in an approximately 1:1 ratio, whereas with a furanosyl donor, the N9-nucleoside was the major regioisomer formed [1]. This contrasts sharply with uracil, which gave only N1-linked nucleosides under identical conditions [1]. The resulting N9- and N7-linked purine azido nucleosides displayed differential antiproliferative activity: against K562 chronic myeloid leukemia cells, the furanosyl N9- and N7-linked nucleosides showed GI50 values of 13.6 μM and 9.7 μM respectively, while the pyranosyl N7-linked nucleoside was the most active across all cell lines tested, with a GI50 of 6.8 μM against K562 [1].

N-glycosylation regiochemistry Purine nucleoside synthesis Phosphoramidate prodrugs

Commercial Availability with Defined Purity: CAS 137896-02-7 Is Cataloged as a Research-Grade Synthetic Intermediate from Multiple Specialized Vendors

CAS 137896-02-7 is commercially available from multiple specialized chemical suppliers as a cataloged research chemical with defined purity specifications. Toronto Research Chemicals (TRC) lists the compound under catalog number A149500 [1]. Santa Cruz Biotechnology offers it under catalog number sc-220691 (250 mg) . ChemScene lists it under CS-0507087 with purity ≥98% and recommended storage at 2–8 °C sealed in dry conditions . AKSci offers it under catalog number 8412CS with minimum purity specification of 95% . This multi-vendor availability with documented purity ranges (95–98%) provides procurement flexibility and supply chain redundancy that is not uniformly available for closely related non-commercial analogs such as specific N7-linked 2-acetamido-6-chloropurine hexosyl derivatives, which typically require custom synthesis.

Chemical procurement Research-grade nucleoside Synthetic intermediate sourcing

Evidence-Backed Application Scenarios for 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (CAS 137896-02-7)


Synthesis of N2-Alkylguanosine Libraries via Mitsunobu-Mediated Alkylation

CAS 137896-02-7 (or its directly generated precursor from peracetylated guanosine and POCl₃) is the established electrophilic partner for synthesizing structurally diverse N2-alkylguanosines through Mitsunobu condensation with primary or secondary alcohols, followed by mercaptoethanol/sodium methoxide deprotection [3]. This route directly leverages the 2-acetamido group as a protected amine and the C6 chlorine as an activating group, enabling access to N2-substituted guanosine analogs that are otherwise difficult to prepare via the 2-amino-6-chloropurine pathway [4]. This application is supported by the direct evidence that the 2-amino-6-chloropurine alternative suffers from high yield losses and long extraction times [4].

Development of Selective Butyrylcholinesterase Inhibitors for Alzheimer's Disease Research

Investigators pursuing BChE-selective inhibitors for late-stage Alzheimer's disease should prioritize the 2-acetamido-6-chloropurine scaffold, as systematic SAR studies have demonstrated that the 2-acetamido substituent is a critical determinant for steering selectivity toward BChE over AChE. The N7-linked 2-acetamido-α-D-mannosylpurine derivative achieved a Ki of 50 nM against BChE with 340-fold selectivity over AChE, outperforming the clinical drug galantamine [3]. This selectivity is not achievable with the 6-chloropurine scaffold lacking the 2-acetamido group [3].

Anticancer Nucleoside Lead Optimization Targeting G2/M Cell Cycle Arrest

For medicinal chemistry programs developing antitumor purine nucleosides, the 2-acetamido-6-chloropurine scaffold provides a validated entry point: derivatives based on this scaffold exhibit micromolar GI50 values comparable to cladribine across melanoma, lung, ovarian, and colon adenocarcinoma cell lines, with the N7-mannosyl configuration delivering the highest potency and a mechanism involving apoptosis induction and G2/M cell cycle arrest [3]. The scaffold outperformed betulinic acid and tamoxifen in the same assay panel [3], providing a benchmark for further optimization.

Regioselective Synthesis of N7-Linked Purine Nucleoside Libraries

Research groups synthesizing purine nucleoside libraries for biological screening can exploit the unique regiochemical behavior of 2-acetamido-6-chloropurine: TMSOTf-promoted glycosylation in acetonitrile at 65 °C yields N7-linked nucleosides exclusively in 55–60% yield, whereas 6-chloropurine predominantly gives N9 products under analogous conditions [3]. The resulting N7-linked nucleosides have demonstrated consistently superior biological activity compared to their N9 counterparts—for example, GI50 values of 9.7 μM (N7) vs. 13.6 μM (N9) against K562 leukemia cells in the azido nucleoside series [4].

Quote Request

Request a Quote for 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.